

Molecular weight and formula of 4-Amino-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Amino-3-nitrobenzoic acid

Cat. No.: B072122

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An In-Depth Technical Guide to **4-Amino-3-nitrobenzoic Acid** for Researchers and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzoic acid is a versatile organic compound with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this important molecule.

Chemical and Physical Properties

4-Amino-3-nitrobenzoic acid, also known as 3-nitro-4-aminobenzoic acid, is a substituted benzoic acid derivative.^[1] Its chemical structure features both an amino (-NH₂) and a nitro (-NO₂) group attached to the benzene ring, which imparts unique reactivity and biological properties.^[1]

Table 1: Physicochemical Properties of **4-Amino-3-nitrobenzoic Acid**

| Property | Value | Reference |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₆ N ₂ O ₄ | [1] |
| Molecular Weight | 182.13 g/mol | |
| CAS Number | 1588-83-6 | [1] |
| Appearance | White to off-white or yellow solid | [1] |
| Melting Point | 280-290 °C (decomposes) | [1] [2] |
| Boiling Point | 417.8 ± 35.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm ³ | |
| Solubility | Very soluble in water | [3] |
| pKa | 4.19 | [3] |

Synthesis of 4-Amino-3-nitrobenzoic Acid

A common and effective method for the synthesis of **4-Amino-3-nitrobenzoic acid** involves the nitration of an N-protected precursor, 4-acetamidobenzoic acid, followed by hydrolysis to remove the acetyl protecting group.[\[4\]](#) This multi-step process ensures selective nitration at the position ortho to the amino group and prevents undesirable oxidation of the amino group.

Experimental Protocol: Synthesis via Nitration of 4-Acetamidobenzoic Acid

This protocol is adapted from established procedures for the nitration of acetanilides.[\[4\]](#)[\[5\]](#)

Materials:

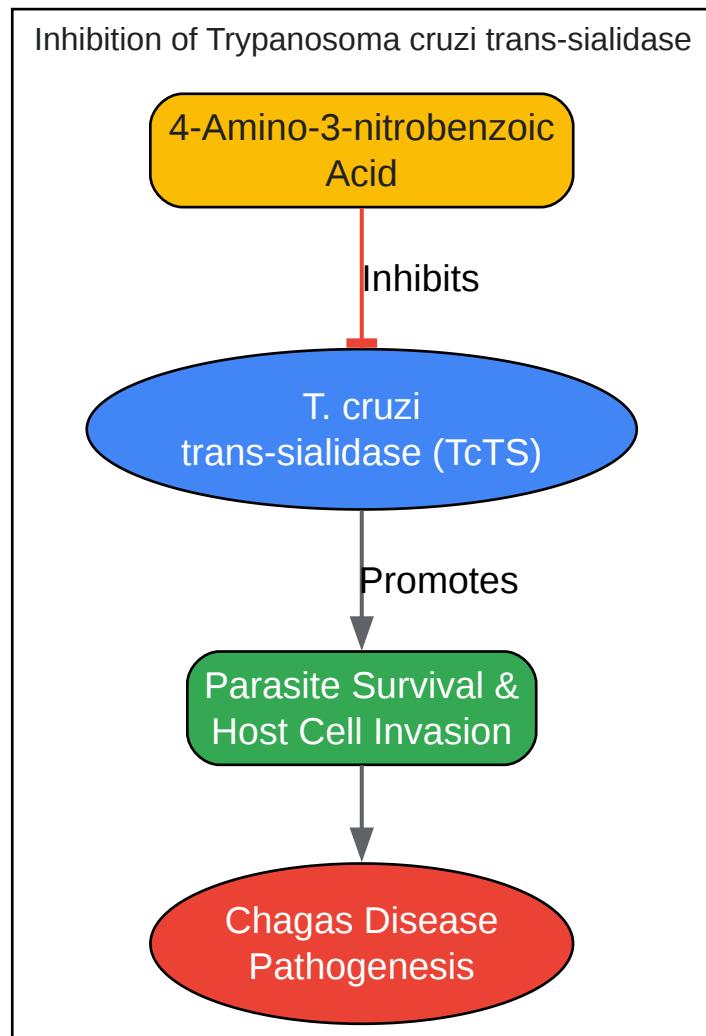
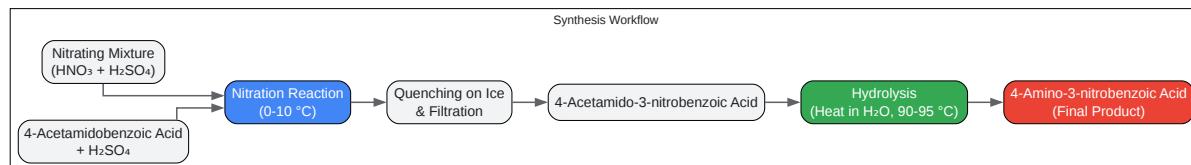
- 4-Acetamidobenzoic acid
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)

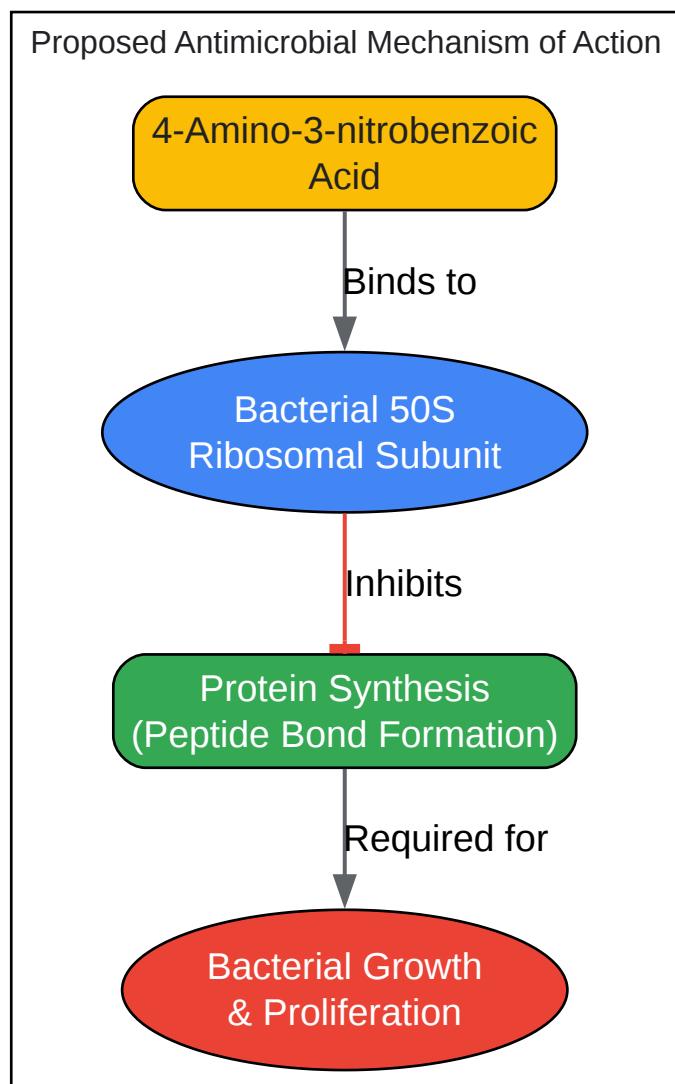
- Deionized Water
- Ice

Procedure:

- Preparation of the Nitrating Mixture:
 - In a flask, prepare a nitrating mixture by cautiously adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid.
 - Cool this mixture in an ice bath to maintain a low temperature.
- Nitration Reaction:
 - In a separate reaction vessel, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.
 - Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up and Isolation of 4-Acetamido-3-nitrobenzoic Acid:
 - Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to remove any residual acid.
- Hydrolysis of the Acetyl Group:

- The isolated 4-acetamido-3-nitrobenzoic acid can be hydrolyzed to **4-amino-3-nitrobenzoic acid** without further purification.
- Create a slurry of the 4-acetamido-3-nitrobenzoic acid in water.
- Heat the slurry to 90-95 °C for approximately 2 hours to effect hydrolysis.[\[4\]](#)
- After cooling, the bright yellow **4-amino-3-nitrobenzoic acid** is collected by filtration, washed with water, and dried.[\[4\]](#)





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